

AT7519: A Comparative Analysis of its Selectivity Profile Against Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cdk-IN-10*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519's performance against various CDKs, supported by experimental data. AT7519 is a potent small-molecule inhibitor that targets multiple members of the CDK family, which are key regulators of the cell cycle and transcription.

Selectivity Profile of AT7519

AT7519 exhibits potent inhibitory activity against several key CDKs involved in both cell cycle progression and transcriptional regulation. Its selectivity has been characterized through various *in vitro* kinase assays, with IC₅₀ values providing a quantitative measure of its potency against different CDK-cyclin complexes.

Quantitative Inhibitory Activity of AT7519 against a Panel of Kinases

Kinase Target	IC50 (nM)
CDK9/Cyclin T	<10[1][2]
CDK5/p35	13[1][2]
CDK2/Cyclin A	47[1][2][3]
GSK3 β	89[1]
CDK4/Cyclin D1	100[1][2][3]
CDK6/Cyclin D3	170[2]
CDK1/Cyclin B	210[1][2][3]
CDK7/Cyclin H/MAT1	2400[2]
CDK3	Lower Potency[1]

This table summarizes the half-maximal inhibitory concentration (IC50) values of AT7519 against various kinases. The data is compiled from in vitro kinase assays.

The data reveals that AT7519 is most potent against CDK9, a key regulator of transcription, followed by CDK5 and the primary cell cycle-regulating kinases CDK2, CDK4, CDK1, and CDK6.[1][2][3] The compound also shows activity against GSK3 β .[1] In contrast, it is significantly less potent against CDK7 and shows lower potency against CDK3.[1][2] This profile suggests that the biological effects of AT7519 are likely mediated through the inhibition of multiple CDKs.

Experimental Methodologies

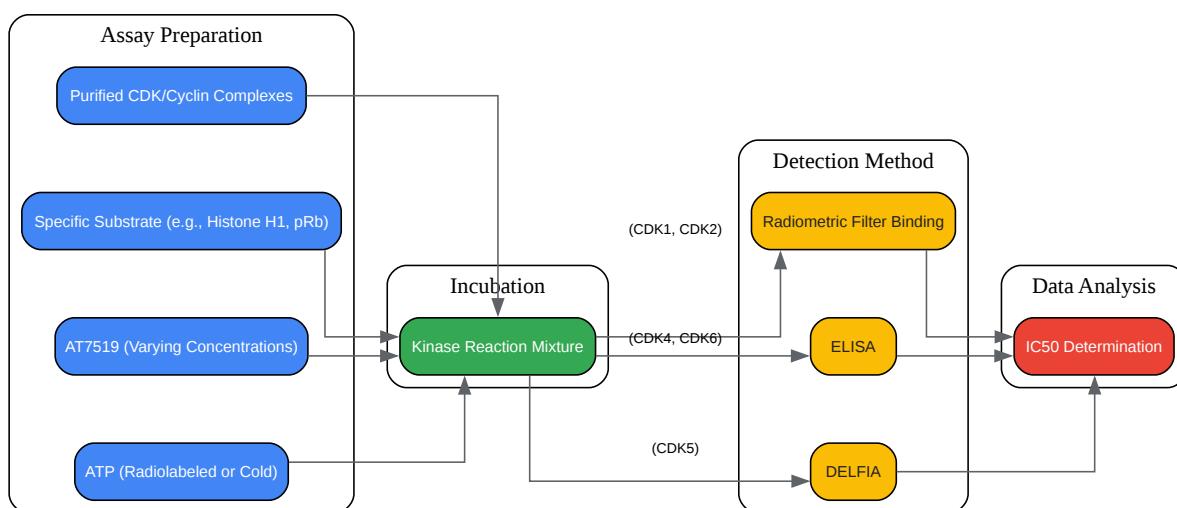
The determination of the inhibitory activity of AT7519 against various CDKs involves specific in vitro kinase assays. The methodologies employed differ based on the specific CDK being assayed.

In Vitro Kinase Assay Protocols

- CDK1/Cyclin B and CDK2/Cyclin A (Radiometric Filter Binding Assay): The kinase and its substrate (e.g., Histone H1) are incubated in a reaction buffer containing MOPS, β -glycerophosphate, EDTA, MgCl₂, sodium orthovanadate, DTT, BSA, and ATP (radiolabeled).

The reaction is initiated by the addition of ATP and incubated for a set period. The mixture is then transferred to a filter membrane which binds the phosphorylated substrate. After washing to remove unincorporated ATP, the radioactivity on the filter is measured to quantify kinase activity.[\[1\]](#)

- CDK5/p35 (DELFIA Assay): This time-resolved fluorescence resonance energy transfer (FRET) based assay utilizes a specific antibody to detect the phosphorylated substrate. The assay is typically performed in a multi-well plate format.
- CDK4/Cyclin D1 and CDK6/Cyclin D3 (ELISA): In this format, a plate is coated with a substrate such as a GST-pRb fusion protein. The kinase, along with ATP and the test compound (AT7519), is added to the wells. The reaction is allowed to proceed, and then a primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., alkaline phosphatase). A chromogenic or fluorogenic substrate for the enzyme is then added, and the resulting signal, which is proportional to the kinase activity, is measured.[\[4\]](#)



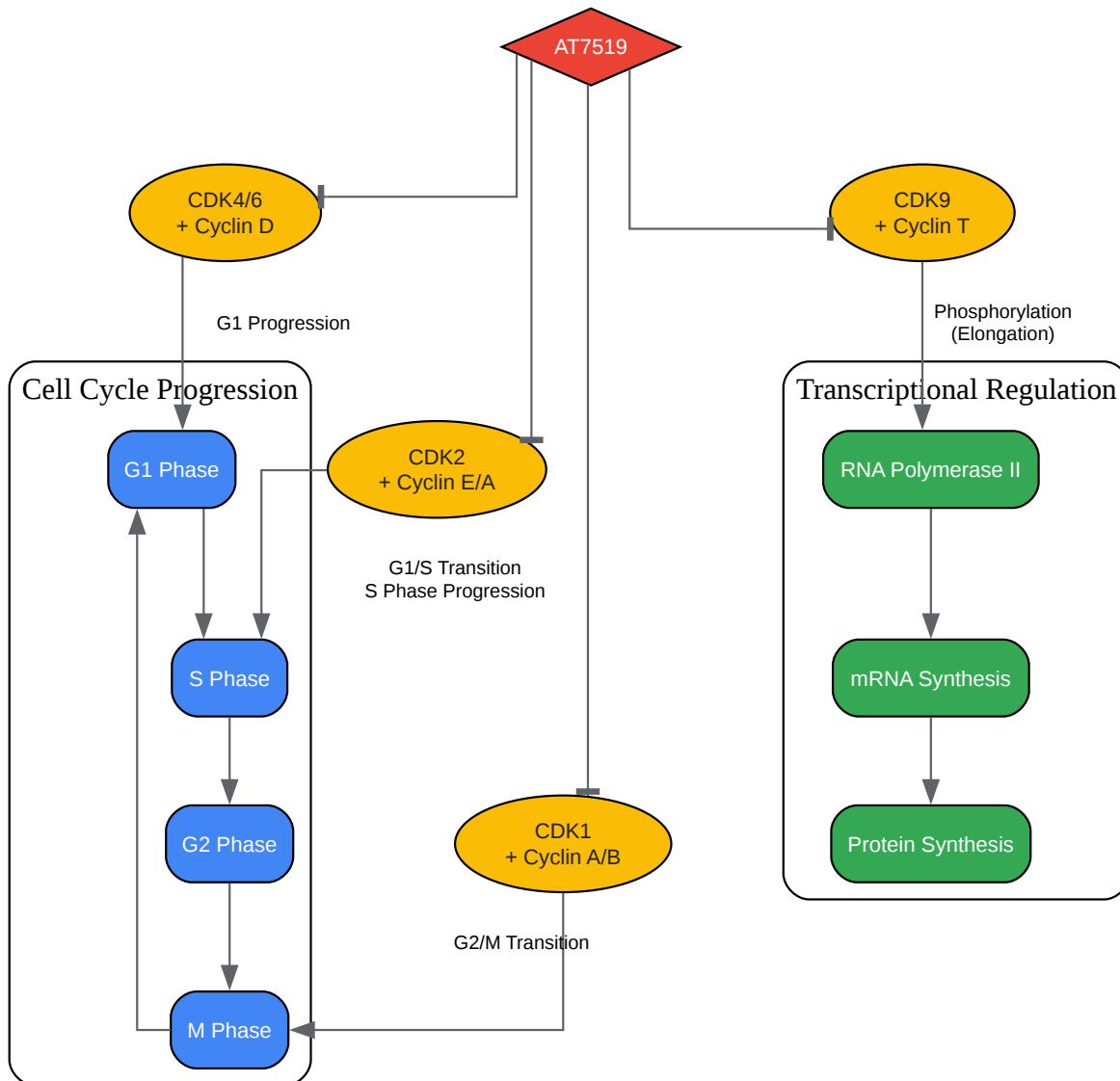
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Experimental workflow for determining CDK selectivity.

Signaling Pathways and Mechanism of Action

AT7519 exerts its biological effects by targeting CDKs that are central to two fundamental cellular processes: cell cycle progression and transcription.[3][5]

- Cell Cycle Control: CDKs, in complex with their cyclin partners, drive the cell through the different phases of the cell cycle (G1, S, G2, and M).[6][7] AT7519's inhibition of CDK1, CDK2, CDK4, and CDK6 disrupts this orderly progression, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and subsequent apoptosis.[3] The inhibition of CDK2, for instance, prevents the phosphorylation of retinoblastoma protein (pRb), which is a critical step for entry into the S phase.[3]
- Transcriptional Regulation: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a modification that is essential for productive transcriptional elongation.[5] By potently inhibiting CDK9, AT7519 blocks this phosphorylation event, leading to a global decrease in transcription.[5][8] This is particularly detrimental for cancer cells, which often have a high demand for the synthesis of short-lived proteins that are critical for their survival and proliferation, such as the anti-apoptotic protein Mcl-1.[5][8]

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CDK signaling pathways targeted by AT7519.

In summary, AT7519 is a multi-targeted CDK inhibitor with a distinct selectivity profile. Its ability to potently inhibit CDKs involved in both cell cycle control and transcription provides a multi-pronged mechanism for its anti-proliferative and pro-apoptotic effects in cancer cells. This dual

activity makes it an interesting compound for further investigation in oncology research and development.

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- To cite this document: BenchChem. [AT7519: A Comparative Analysis of its Selectivity Profile Against Cyclin-Dependent Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393570#cdk-in-10-selectivity-profile-against-other-cdks>]

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